Hexyl hex-2-enoate

Description

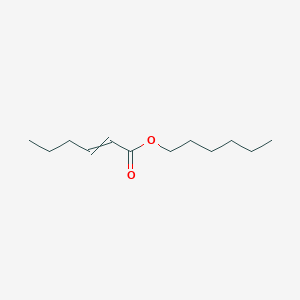

Structure

2D Structure

3D Structure

Properties

CAS No. |

16930-97-5 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.3 g/mol |

IUPAC Name |

hexyl hex-2-enoate |

InChI |

InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h8,10H,3-7,9,11H2,1-2H3 |

InChI Key |

NGQTTWDHJIMWOI-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)C=CCCC |

Canonical SMILES |

CCCCCCOC(=O)C=CCCC |

Other CAS No. |

16930-97-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Hexyl Hex-2-enoate and Related Esters

The unsaturated hex-2-enoate group in this compound likely enhances its reactivity compared to saturated esters like hexyl acetate. This unsaturation may increase susceptibility to oxidation, affecting stability in formulations .

Table 2: Sensory Contributions in Food and Fragrance

Ethyl hex-2-enoate (FEMA 3675) is used as a flavoring agent, though its concentration in ciders is low (0.05–0.35 ppm) compared to hexyl acetate (5.55–29.80 ppm) . This compound, if synthesized, could bridge the sensory gap between fruity and green notes.

Experimental vs. Predicted Properties

Q & A

Basic Research Questions

What are the key physicochemical properties of Hexyl hex-2-enoate, and how can researchers validate these parameters experimentally?

This compound is an ester with structural similarities to Ethyl (E)-hex-2-enoate (CAS 27829-72-7), which has a molecular weight of 142.2 g/mol, density of ~0.9 g/cm³, boiling point of 172.6±9.0 °C, and flash point of 62.3±6.2 °C . To validate properties:

- Density: Use a pycnometer or digital densitometer.

- Boiling point: Perform fractional distillation under controlled pressure.

- Purity: Analyze via gas chromatography (GC) or nuclear magnetic resonance (NMR).

- Safety: Consult safety data sheets (SDS) for handling guidelines, as esters often require ventilation and protective equipment .

How can researchers efficiently locate peer-reviewed literature on this compound and related esters?

-

Use Google Scholar with keywords: "this compound synthesis," "ester physicochemical properties," or "fragrance chemistry."

-

Filter results by publication date (e.g., post-2010) to ensure relevance.

-

Prioritize journals indexed in PubMed, ACS Publications, or Springer. Avoid encyclopedic sources like Wikipedia, but use them to identify primary references 19.

研一科研小白如何调研科研方向?如何找综述文章?中科院学长来手把手教你!| 如何确定研究方向 | 研一科研进展 | 研一迷茫24:29

-

Cross-check data against authoritative databases (e.g., NIST Chemistry WebBook) .

What synthetic routes are feasible for this compound, and how can reaction efficiency be optimized?

- Esterification: React hex-2-enoic acid with hexanol using acid catalysis (e.g., H₂SO₄).

- Transesterification: Substitute ethanol in Ethyl (E)-hex-2-enoate with hexanol under reflux .

- Optimization:

Advanced Research Questions

How can solvent extraction techniques be optimized for isolating this compound from complex mixtures?

- Solvent selection: Use polarity-matched solvents (e.g., diethyl ether or ethyl acetate) based on partition coefficients.

- pH control: Adjust acidity to stabilize the ester and minimize hydrolysis.

- Methodology:

- Perform liquid-liquid extraction with multiple stages.

- Validate recovery rates using GC-mass spectrometry (GC-MS).

- Compare with established methods for structurally similar esters (e.g., di(2-ethylhexyl) phosphate systems) .

- Statistical analysis: Apply ANOVA to compare extraction efficiencies across solvents .

How should researchers address discrepancies in reported physicochemical data (e.g., boiling points) for this compound?

- Source evaluation: Prioritize data from peer-reviewed journals or standardized databases (e.g., NIST) over non-peer-reviewed platforms .

- Experimental replication: Repeat measurements under controlled conditions (e.g., standardized pressure for boiling point determination).

- Error analysis: Calculate uncertainties (e.g., ±0.1 °C for calibrated thermometers) and document instrumental limitations .

- Example: If boiling points vary across sources, verify purity via GC and compare with reference spectra .

What statistical methods are appropriate for analyzing experimental data on this compound’s stability under varying storage conditions?

- Design: Use a factorial experiment varying temperature (e.g., 4°C, 25°C, 40°C) and humidity.

- Analysis:

- Apply linear regression to model degradation rates.

- Use t-tests to compare means between control and test groups.

- Report confidence intervals (e.g., 95%) for stability estimates.

- Tools: Software like R or Python’s SciPy library for advanced statistical modeling .

Methodological and Ethical Considerations

- Ethics: Document compliance with laboratory safety protocols (e.g., waste disposal for esters) and cite institutional review board (IRB) approvals if applicable .

- Data presentation: Use SI units, significant figures, and structured tables/figures. Raw data should be archived in appendices .

- Critical analysis: Discuss limitations (e.g., small sample sizes, instrumental resolution) and propose future refinements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.